molecular formula C17H19FN6S B4363169 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B4363169
M. Wt: 358.4 g/mol
InChI Key: WNCSXINRQFUFMF-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is a complex organic compound featuring pyrazole rings and thiourea functionalities

Properties

IUPAC Name

1-[(2-ethylpyrazol-3-yl)methyl]-3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6S/c1-2-24-15(7-8-20-24)10-19-17(25)22-14-9-21-23(12-14)11-13-5-3-4-6-16(13)18/h3-9,12H,2,10-11H2,1H3,(H2,19,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCSXINRQFUFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNC(=S)NC2=CN(N=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 1-ethyl-1H-pyrazol-5-ylmethylamine with 1-(2-fluorobenzyl)-1H-pyrazol-4-ylamine in the presence of thiourea under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with heating to facilitate the formation of the thiourea linkage.

Industrial Production Methods: On an industrial scale, the synthesis may involve larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrazole rings can be oxidized to form corresponding pyrazolone derivatives.

  • Reduction: Reduction reactions can be performed to reduce the thiourea moiety to a thiourea derivative.

  • Substitution: Substitution reactions at the pyrazole rings can lead to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Pyrazolone derivatives from oxidation.

  • Thiourea derivatives from reduction.

  • Substituted pyrazoles from substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds.

  • Biology: It can be used as a probe in biological studies to understand the interaction with biomolecules.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole rings can bind to enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds with biomolecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

  • N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

  • N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea

Uniqueness: The uniqueness of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea lies in its specific substitution pattern on the pyrazole rings and the presence of the fluorine atom, which can influence its chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 2
Reactant of Route 2
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

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